N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

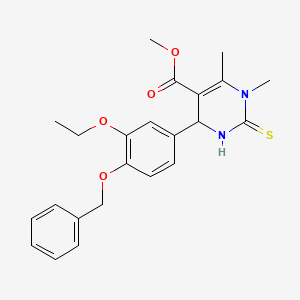

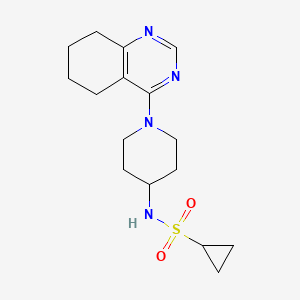

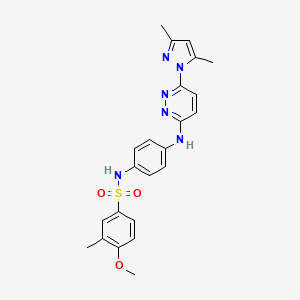

“N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), a fluorobenzyl group (C6H4F-CH2-), and a tetramethylphenyl group (C6(CH3)4H-).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carboxamide and sulfonamide groups, and the attachment of the fluorobenzyl and tetramethylphenyl groups. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, carboxamide group, and sulfonamide group would all contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the carboxamide and sulfonamide groups suggests that it could participate in a variety of reactions involving these functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could make the compound more lipophilic (fat-soluble), while the carboxamide and sulfonamide groups could contribute to its solubility in water.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Aromatic sulfonamide derivatives, including compounds structurally related to N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide, have been explored for their ability to inhibit carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentrations (IC50) against several carbonic anhydrase (CA) isoenzymes, showcasing their potential in therapeutic applications related to diseases where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Aldose Reductase Inhibition

Research on substituted benzenesulfonamides has demonstrated their efficacy as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds, by replacing carboxylic acid functionality with difluorophenolic groups, show significant inhibition profiles and promise in addressing complications related to diabetes (Alexiou & Demopoulos, 2010).

Antimicrobial Activity

Compounds containing sulfonamido groups have been synthesized and tested for antimicrobial activities, demonstrating significant activities against bacterial and fungal strains. This research indicates the potential for developing new antimicrobial agents based on the structural motif of sulfonamido derivatives (Babu, Pitchumani, & Ramesh, 2012).

Inhibition of Plasmodium Falciparum Enoyl-ACP Reductase

Benzothiophene carboxamide derivatives, similar in structure to the compound of interest, have shown potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase. These inhibitors could lead to the development of new antimalarial drugs, demonstrating the versatility of sulfonamido-based compounds in addressing infectious diseases (Banerjee et al., 2011).

Novel Insecticides

Research into novel insecticides has identified compounds with sulfonamido groups as highly active against lepidopterous pests. These findings suggest a unique mode of action and potential for integration into pest management programs, highlighting the agricultural applications of such compounds (Tohnishi et al., 2005).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses.

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S2/c1-14-11-15(2)21(16(3)12-14)30(27,28)25(4)19-9-10-29-20(19)22(26)24-13-17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBKPZUGZWAGFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)

![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)

![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)